3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a pyrrole ring substituted with a bromophenyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in diseases.
Materials Science: Its unique chemical properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrole ring can participate in π-π interactions. The prop-2-en-1-yl group may enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the pyrrole ring and prop-2-en-1-yl group.
Indole Derivatives: Compounds like indole-3-acetic acid share the indole ring structure but differ in functional groups and overall structure.
Uniqueness
3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its bromophenyl, pyrrole, and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16BrNO2 |
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Molecular Weight |
334.21 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)-1-prop-2-enylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H16BrNO2/c1-2-11-18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h2-7,9H,1,8,10-11H2,(H,19,20) |
InChI Key |
IVJRNIYEBDBKCK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Origin of Product |
United States |
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